Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 4-oxo-8-methoxy-6-methylquinoline-3-carboxylate.
Reduction: Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-6-methoxy-8-methylquinoline-3-carboxylate: Similar structure but different substitution pattern.
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate: Lacks the methyl group at position 6.
Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate: Lacks the methoxy group at position 8.
Uniqueness
Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Ethyl 4-hydroxy-8-methoxy-6-methylquinoline-3-carboxylate (EHMMQC) is a compound belonging to the quinoline family, characterized by a fused benzene and pyridine structure. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of EHMMQC, supported by research findings and case studies.
Chemical Structure and Properties
- Molecular Formula: C14H15NO4
- Molecular Weight: Approximately 261.28 g/mol
- IUPAC Name: this compound
- CAS Number: 384820-98-8
The presence of functional groups such as hydroxyl, methoxy, and ethyl ester significantly influences the compound's solubility and reactivity, enhancing its potential therapeutic applications.
Antimicrobial Properties
Research indicates that quinoline derivatives often exhibit significant antimicrobial activity. EHMMQC has been explored for its efficacy against various bacterial strains. Preliminary studies suggest that it may possess notable antibacterial properties, which could make it a candidate for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
Quinoline derivatives have been associated with anticancer effects due to their ability to interact with DNA and inhibit nucleic acid synthesis. EHMMQC's structural characteristics may enable it to exert cytotoxic effects on cancer cell lines. For instance, compounds similar to EHMMQC have shown promising results in inhibiting the growth of HepG2 liver cancer cells with IC50 values indicating moderate potency . Further research is needed to elucidate the specific mechanisms through which EHMMQC affects cancer cell viability.
The precise mechanism of action of EHMMQC remains to be fully elucidated. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The binding affinity of EHMMQC to specific biological targets is an area requiring further investigation to understand its pharmacological profile .
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluating the antimicrobial efficacy of EHMMQC against several bacterial strains found that it exhibited significant inhibition at varying concentrations, indicating its potential as an effective antimicrobial agent .
- Cytotoxicity Assay : In vitro assays demonstrated that EHMMQC could reduce cell viability in HepG2 liver cancer cells significantly, with IC50 values comparable to other known anticancer agents .
- Inflammatory Response Modulation : Research into related quinoline derivatives has shown that they can inhibit pro-inflammatory cytokine production, suggesting that EHMMQC may similarly possess anti-inflammatory properties .
Comparative Analysis with Similar Compounds
A comparative table highlighting structural features and biological activities of compounds similar to EHMMQC is presented below:
Compound Name | Structure Features | Unique Aspects | Antimicrobial Activity |
---|---|---|---|
Ethyl 4-Hydroxyquinoline-3-carboxylate | Lacks methoxy and methyl groups | Simpler structure; potential different activity | Moderate |
Ethyl 6-Methoxyquinoline-3-carboxylate | Lacks hydroxyl group | May exhibit different solubility | Low |
Ethyl 8-Methylquinoline-3-carboxylate | Lacks hydroxy and methoxy groups | More hydrophobic; different interaction profiles | High |
This table illustrates how the unique combination of functional groups in EHMMQC may contribute to its distinct biological activities compared to structurally similar compounds.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
ethyl 8-methoxy-6-methyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-19-14(17)10-7-15-12-9(13(10)16)5-8(2)6-11(12)18-3/h5-7H,4H2,1-3H3,(H,15,16) |
InChI Key |
VAMAOSPNRVIXLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)C |
Origin of Product |
United States |
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